2-amino-3-(1H-1,2,4-triazol-3-yl)propanoicacidhydrochloride

Description

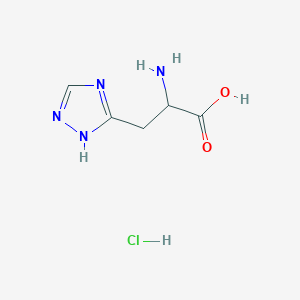

2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring a 1,2,4-triazole ring substituted at the 3-position of the propanoic acid backbone. Its molecular formula is deduced as C₅H₈ClN₄O₂, with an approximate molecular weight of 191.45 g/mol. While direct pharmacological data are unavailable in the provided evidence, structurally related compounds are highlighted as "versatile small molecule scaffolds" in pharmaceutical research .

Properties

Molecular Formula |

C5H9ClN4O2 |

|---|---|

Molecular Weight |

192.60 g/mol |

IUPAC Name |

2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C5H8N4O2.ClH/c6-3(5(10)11)1-4-7-2-8-9-4;/h2-3H,1,6H2,(H,10,11)(H,7,8,9);1H |

InChI Key |

FLLXZQKPJMRHHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=N1)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride typically involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of microwave irradiation for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides suggests a scalable approach for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The oxidation of N-protected β-aminoalcohol by potassium permanganate.

Substitution: The nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation and aminoguanidine hydrochloride for substitution reactions . Microwave irradiation is often employed to facilitate these reactions .

Major Products

The major products formed from these reactions include N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and other triazole-fused heterocycles .

Scientific Research Applications

2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways. For example, it has been reported to inhibit kinases and lysine-specific demethylase 1, which are involved in various cellular processes . The exact molecular pathways and targets are still under investigation, but its ability to interact with these enzymes suggests potential therapeutic applications.

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The target compound is distinguished from analogs by the position of the triazole substitution and type of triazole isomer :

Triazole Substitution Position: Target Compound: 1H-1,2,4-triazol-3-yl substituent. Analog 1: 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride () features substitution at the triazole’s 1-position . Analog 2: (2R)-2-Amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride () uses a 1,2,3-triazole isomer substituted at the 1-position . Substitution position affects electronic properties and hydrogen-bonding capacity, influencing interactions with biological targets.

Triazole Isomer Type :

- 1,2,4-Triazole (target and Analog 1) vs. 1,2,3-triazole (Analog 2). The nitrogen arrangement alters π-π stacking and metal-binding capabilities.

Salt Form and Physicochemical Properties

- Dihydrochloride salts (Analog 1) likely enhance aqueous solubility compared to monohydrochlorides due to increased ionic character .

- Stereochemistry : Analog 2 specifies the (2R)-configuration, critical for chiral recognition in drug-receptor interactions . The target compound’s stereochemistry is unspecified.

Purity and Availability

- Analog 1 : 95% purity, suitable for general laboratory use but may require purification for high-sensitivity applications .

- Analog 2: Minimum purity is noted, though the exact value is unspecified; marketed by Biosynth as a research chemical .

- Target Compound : Purity data are unavailable in the evidence.

Industrial Relevance

- PharmaBlock Sciences () produces structurally related propanoic acid derivatives (e.g., CAS 1393524-16-7 and 368866-33-5), underscoring industrial interest in triazole-containing building blocks .

Research Implications

- Drug Discovery : Triazole rings are common in kinase inhibitors and antimicrobial agents. Substituent positioning (1-yl vs. 3-yl) could modulate target selectivity.

- Solubility and Stability : Dihydrochloride forms (Analog 1) may offer advantages in formulation, whereas stereochemical purity (Analog 2) is vital for enantioselective activity.

- Synthetic Utility : The target compound’s 1,2,4-triazole-3-yl group provides a distinct regiochemical profile for derivatization compared to 1,2,3-triazole analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.